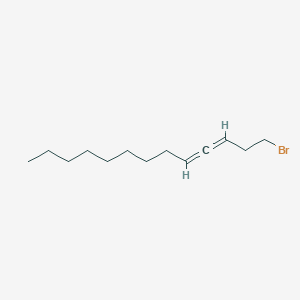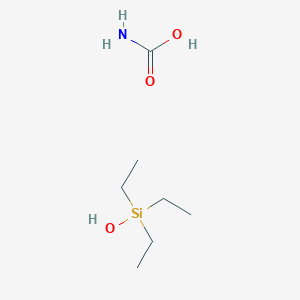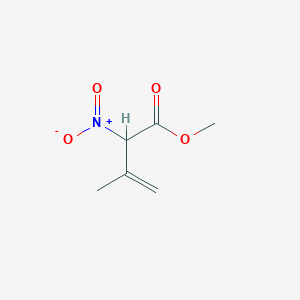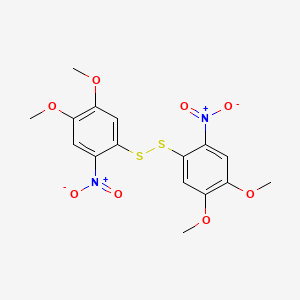
Bis(4,5-dimethoxy-2-nitrophenyl)disulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4,5-dimethoxy-2-nitrophenyl)disulfide is an organic compound characterized by the presence of two nitrophenyl groups connected by a disulfide bond. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4,5-dimethoxy-2-nitrophenyl)disulfide typically involves the reaction of 4,5-dimethoxy-2-nitrophenol with a disulfide-forming reagent under controlled conditions. One common method involves the use of oxidizing agents to facilitate the formation of the disulfide bond between two nitrophenyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(4,5-dimethoxy-2-nitrophenyl)disulfide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like thiols or amines can be used to replace the methoxy groups.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Aminophenyl derivatives.
Substitution: Thiophenyl or aminophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Bis(4,5-dimethoxy-2-nitrophenyl)disulfide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of disulfide bonds.
Biology: Employed in the study of protein folding and disulfide bond formation in peptides and proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Bis(4,5-dimethoxy-2-nitrophenyl)disulfide involves the formation and cleavage of disulfide bonds. This compound can interact with thiol groups in proteins and peptides, leading to the formation of stable disulfide linkages. These interactions are crucial in the stabilization of protein structures and the regulation of biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(4-nitrophenyl)disulfide
- Bis(2-nitrophenyl)disulfide
- Bis(4-chlorophenyl)disulfide
Uniqueness
Bis(4,5-dimethoxy-2-nitrophenyl)disulfide is unique due to the presence of methoxy groups, which can influence its reactivity and solubility. The methoxy groups can also participate in additional chemical reactions, providing versatility in synthetic applications.
Eigenschaften
CAS-Nummer |
58249-73-3 |
|---|---|
Molekularformel |
C16H16N2O8S2 |
Molekulargewicht |
428.4 g/mol |
IUPAC-Name |
1-[(4,5-dimethoxy-2-nitrophenyl)disulfanyl]-4,5-dimethoxy-2-nitrobenzene |
InChI |
InChI=1S/C16H16N2O8S2/c1-23-11-5-9(17(19)20)15(7-13(11)25-3)27-28-16-8-14(26-4)12(24-2)6-10(16)18(21)22/h5-8H,1-4H3 |
InChI-Schlüssel |
VUUKWZIHQUEPHC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])SSC2=CC(=C(C=C2[N+](=O)[O-])OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


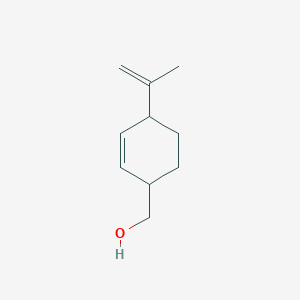
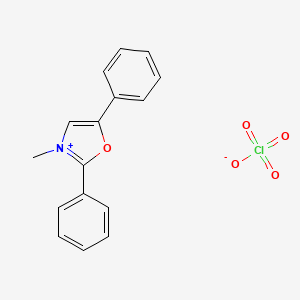
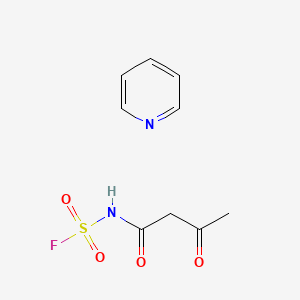
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-bromopropanoate](/img/structure/B14610354.png)
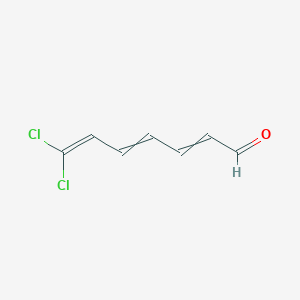
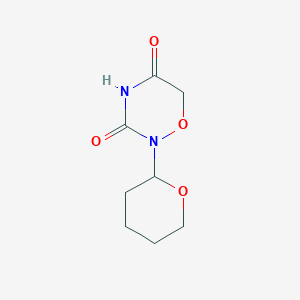
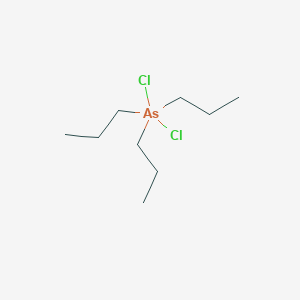
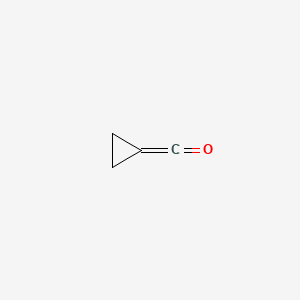
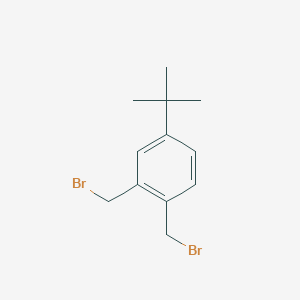
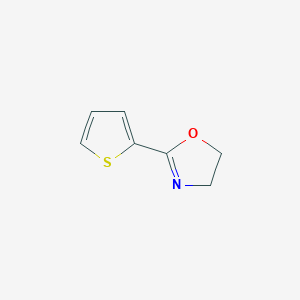
![4-[(2-Chloroprop-2-en-1-yl)oxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14610380.png)
